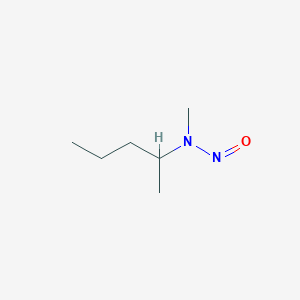
N-Methyl-N-nitroso-2-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-nitroso-2-pentanamine is an organic compound belonging to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, metabolism, and effects on biological systems. This compound is characterized by the presence of a nitroso group (-NO) attached to a secondary amine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methyl-N-nitroso-2-pentanamine can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of N-methyl-2-pentanamine with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
N-Methyl-2-pentanamine+HNO2→this compound+H2O
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves the controlled reaction of amines with nitrosating agents. The process requires careful handling of reagents and control of reaction conditions to ensure safety and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-nitroso-2-pentanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitroso group can lead to the formation of amines.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the nitroso group.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted nitrosamines or other derivatives.
Applications De Recherche Scientifique
N-Methyl-N-nitroso-2-pentanamine is extensively studied in various scientific fields:
Chemistry: Used as a model compound to study nitrosation reactions and the stability of nitrosamines.
Biology: Investigated for its interactions with biological molecules, particularly DNA, due to its potential carcinogenic properties.
Medicine: Studied for its role in the formation of carcinogenic compounds in the human body and its implications for cancer research.
Industry: Monitored in industrial processes to prevent the formation of harmful nitrosamines in products.
Mécanisme D'action
The mechanism of action of N-Methyl-N-nitroso-2-pentanamine involves its metabolic activation and interaction with DNA. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that can covalently bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and contribute to carcinogenesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Uniqueness
N-Methyl-N-nitroso-2-pentanamine is unique due to its specific structure and the presence of a pentyl group, which influences its chemical reactivity and biological interactions. Compared to other nitrosamines, it may exhibit different metabolic pathways and carcinogenic potential.
Propriétés
Numéro CAS |
130985-76-1 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
N-methyl-N-pentan-2-ylnitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-5-6(2)8(3)7-9/h6H,4-5H2,1-3H3 |
Clé InChI |
QYGRIPAGDZPDGH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)N(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


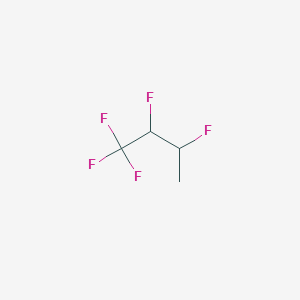
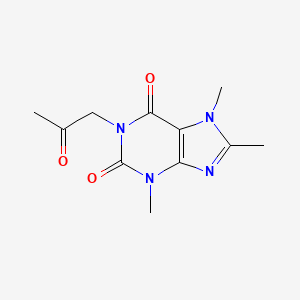
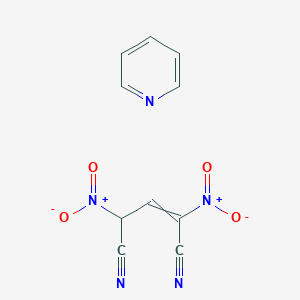
![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)

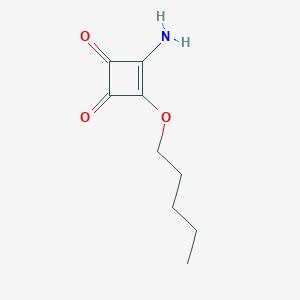


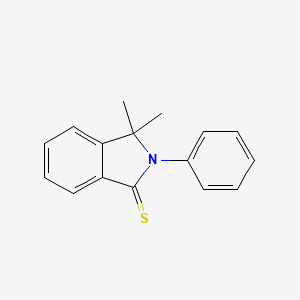

![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)

![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)
